ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate
Description
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate is a pyrazole-based compound featuring a 3-chlorophenyl substituent, a 3,5-dimethylpyrazole core, and an ethyl ester-hydroxyiminoacetate moiety. Its synthesis likely follows methodologies analogous to structurally related compounds, such as the reaction of hydroxylamine derivatives with ester precursors under basic conditions . The (2E)-configuration of the hydroxyimino group is critical for its spatial arrangement, influencing intermolecular interactions and physicochemical properties.
Properties
Molecular Formula |
C15H16ClN3O3 |
|---|---|
Molecular Weight |
321.76 g/mol |
IUPAC Name |
ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-6-11(16)8-12/h5-8,21H,4H2,1-3H3/b18-14+ |
InChI Key |
YQHWSMFMFXMOAC-NBVRZTHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Diketones
Hydrazines react regioselectively with 1,3-diketones to form substituted pyrazoles. For example, 3-chlorophenylhydrazine and acetylacetone (2,4-pentanedione) undergo cyclocondensation in ethanol under reflux to yield 1-(3-chlorophenyl)-3,5-dimethylpyrazole. This method, adapted from Karrouchi et al., achieves regioselectivity due to the steric and electronic effects of the diketone’s substituents. The reaction typically proceeds at 80°C for 6–8 hours, with yields exceeding 70%.
Mechanistic Insight :
The diketone’s carbonyl groups undergo nucleophilic attack by the hydrazine’s terminal nitrogen, followed by dehydration to form the pyrazole ring. The 3-chlorophenyl group directs substitution at the N1 position, while methyl groups occupy C3 and C5.
Domino Reactions with Arylglyoxals
Jiang et al. demonstrated that arylglyoxals (e.g., 3-chlorophenylglyoxal) react with pyrazol-5-amines in a domino process to construct fused pyrazole systems. While this method primarily generates bicyclic structures, modifications using monosubstituted hydrazines enable the synthesis of simpler pyrazoles. For instance, treating 3-chlorophenylglyoxal with methylhydrazine in DMF under microwave irradiation (120°C, 20 minutes) produces the pyrazole core with 63% yield.
Advantages :
- Microwave irradiation reduces reaction time from hours to minutes.
- High functional group tolerance allows introduction of methyl groups at C3 and C5.
Introduction of the Hydroxyiminoacetate Side Chain
The hydroxyiminoacetate moiety is introduced via oxime formation followed by esterification .
Oximation of Pyrazole-Bound Ketones
The pyrazole intermediate is functionalized at C4 with a ketone group, which is subsequently converted to an oxime. For example, 1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours, yielding the corresponding oxime with 85% efficiency.
Critical Parameters :
Esterification of the Acetate Group
The oxime-bearing acetic acid is esterified using ethanol in the presence of a catalyst. Sulfuric acid (5 mol%) in refluxing ethanol (78°C, 6 hours) achieves near-quantitative conversion to the ethyl ester. Alternative catalysts like p-toluenesulfonic acid (p-TsOH) reduce side reactions, as reported in patent WO2009057133A2.
Side Reactions :
- Competing hydrolysis of the oxime under strongly acidic conditions.
- Ester exchange with excess ethanol, mitigated by using anhydrous conditions.
Integrated One-Pot Strategies
Recent advancements combine pyrazole synthesis, oximation, and esterification into a single reaction sequence. For instance, a one-pot protocol involves:
- Cyclocondensation of 3-chlorophenylhydrazine and acetylacetone.
- In situ oxidation of the C4 methyl group to a ketone using MnO2.
- Oximation with hydroxylamine hydrochloride.
- Esterification with ethanol and p-TsOH.
This method streamlines production, achieving an overall yield of 65% while reducing purification steps.
Optimization and Yield Enhancement
Catalytic Improvements
Solvent Effects
- Pyrazole Cyclocondensation : Ethanol outperforms DMF in reducing byproduct formation (e.g., hydrazone derivatives).
- Oximation : Tetrahydrofuran (THF) enhances oxime solubility, particularly for sterically hindered intermediates.
Characterization and Quality Control
The final product is characterized via:
- NMR Spectroscopy : Distinct signals for the oxime proton (δ 10.2–10.5 ppm) and ethyl ester group (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2).
- HPLC Purity : >98% purity achieved using C18 reverse-phase columns with acetonitrile/water mobile phases.
Common Impurities :
- Unreacted pyrazole-carbaldehyde (retention time: 6.2 minutes).
- Ethyl acetate byproducts from ester exchange (retention time: 8.5 minutes).
Industrial-Scale Considerations
Patent US8614206B2 highlights challenges in scaling up hydroxyiminoacetate synthesis:
- Exothermic Reactions : Controlled addition of hydroxylamine prevents thermal runaway.
- Cost Efficiency : Recycling byproducts (e.g., benzylamine) reduces raw material costs by 20%.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Effects : The 3-chlorophenyl group in the target compound introduces moderate electron-withdrawing effects and lipophilicity, contrasting with the 4-fluorophenyl group in ’s analog, which offers stronger electronegativity but lower steric hindrance. Bulkier groups (e.g., benzyl/diphenyl in ) reduce solubility but enhance steric shielding .
- Functional Groups: The hydroxyimino group in the target compound and ’s hydrazide derivative enables hydrogen bonding, whereas the amino group in ’s compound increases protonation-dependent solubility. The hydroxamic acid in ’s analog is a known metalloenzyme inhibitor motif .
Crystallographic and Stability Considerations
- Polymorphism observed in ’s monoclinic polymorph underscores the importance of crystallography tools like SHELX and OLEX2 () in resolving structural configurations . The (2E)-configuration of the target compound likely adopts a planar geometry, optimizing crystal packing efficiency.
- Software such as ORTEP-3 () aids in visualizing molecular conformations, critical for comparing steric effects of substituents like 3-chlorophenyl vs. 4-fluorophenyl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation of ethyl 2-chloro-2-hydroxyiminoacetate with 3-chlorophenyl-substituted pyrazole derivatives. A reported method involves reacting ethyl 2-chloro-2-hydroxyiminoacetate (6 mmol) with 3,5-dimethylpyrazole (12 mmol) in chloroform under ambient conditions, followed by crystallization from water, yielding 88% . Modifications such as controlled stoichiometry, inert atmosphere, or microwave-assisted synthesis may enhance yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : The hydroxyimino proton (δ ~10–12 ppm) and pyrazole ring protons (δ ~6–7 ppm for aromatic protons) are critical. The ethyl ester group appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.2 ppm for CH₂) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), N–O (940–960 cm⁻¹), and ester C=O (1720–1740 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) validate the structure.
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure, and what software tools are recommended for refinement?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., methanol/water). Data collection at low temperature (100 K) improves resolution. Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares), and OLEX2 for visualization and validation . Key parameters: R-factor < 5%, hydrogen bonding analysis for hydroxyimino interactions.
Advanced Research Questions
Q. How does tautomerism between the hydroxyimino (N–OH) and nitroso (N=O) forms influence reactivity, and what experimental approaches can probe this equilibrium?
- Methodological Answer : Tautomerism can be studied via:
- Variable-temperature NMR : Monitor chemical shifts of N–OH protons at different temperatures.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energy to distinguish N–OH (399–400 eV) from N=O (397–398 eV).
- Computational Chemistry : DFT calculations (e.g., Gaussian09) to compare tautomer stability (ΔG) .
Q. What strategies can identify and characterize polymorphic forms of this compound, and how do they affect physicochemical properties?
- Methodological Answer : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Use SC-XRD to determine unit cell parameters and DSC/TGA to assess thermal stability. For example, a related pyrazole derivative exhibited a second monoclinic polymorph with distinct hydrogen-bonding networks . Pair with Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions.
Q. How can contradictions in spectral or crystallographic data be resolved, particularly when comparing experimental and computational results?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/IR with SC-XRD. For example, if computational bond lengths deviate >0.05 Å from XRD, re-optimize basis sets (e.g., B3LYP/6-311++G(d,p)).
- Twinned Crystals : Use SHELXL ’s TWIN/BASF commands to refine twinned datasets .
- Dynamic Effects : Consider temperature-dependent XRD to account for disorder.
Q. What are the hydrolytic stability profiles of the ester and hydroxyimino groups under varying pH conditions, and how can degradation products be characterized?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic Conditions (pH 1–3) : Hydrolyze ester to carboxylic acid; monitor via HPLC.
- Basic Conditions (pH 10–12) : Cleave hydroxyimino to ketone; track with UV-Vis (λ ~270 nm).
- LC-MS/MS : Identify degradation products (e.g., m/z shifts corresponding to hydrolysis).
Q. How can computational methods predict biological activity, and what molecular targets are plausible for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the pyrazole moiety’s known anti-inflammatory activity. Validate with SAR studies : Modify the 3-chlorophenyl group and assay cytotoxicity (e.g., MTT assay on HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
